Persilic acid

Beschreibung

Historical Context and Evolution of Chemical Understanding

The specific historical timeline for the initial discovery of persilic acid is not extensively documented in readily available literature. However, its chemical understanding is deeply rooted in the broader scientific exploration of aromatic sulfonation reactions, a cornerstone of organic chemistry. The detailed scientific characterization and understanding of the synthesis of this compound and its isomers advanced significantly in the late 20th century.

A pivotal contribution to this understanding came from the work of Hans Cerfontain and his collaborators. A 1988 study published in the Recueil des Travaux Chimiques des Pays-Bas systematically investigated the sulfonation and sulfation of 1,4-dihydroxybenzene (hydroquinone) and its methyl ethers in concentrated sulfuric acid. acs.orgacs.org This type of research was crucial for elucidating the reaction mechanisms, product distributions, and the formation of various isomers, including 2,5-dihydroxybenzene-1,4-disulfonic acid, the compound known as this compound. acs.org Such studies, often published in long-standing chemical journals like the Recueil des Travaux Chimiques des Pays-Bas which was established in 1882, form the basis of modern chemical knowledge regarding this class of compounds. chemeurope.comwikipedia.org The compound's availability as a commercial chemical for pharmacological and research purposes underscores that its synthesis and properties are now well-established. researchgate.net

Definitive Chemical Identity and Systematic Nomenclature

This compound is the common name for a distinct chemical entity with a well-defined structure. Its unambiguous identification is secured by its systematic name and unique identifiers assigned by chemical abstracting services.

The systematic IUPAC name for this compound is 2,5-dihydroxybenzene-1,4-disulfonic acid . ncats.ionih.gov It is registered under the CAS Number 4444-23-9 . nih.gov The compound is also known by several synonyms, including Acide persilique, Acido persilico, and Acidum persilicum, which are often used in pharmaceutical and international contexts. nih.gov

The chemical and physical properties of this compound are summarized in the table below.

| Identifier | Value |

| Common Name | This compound |

| Systematic IUPAC Name | 2,5-dihydroxybenzene-1,4-disulfonic acid nih.gov |

| CAS Number | 4444-23-9 nih.gov |

| Molecular Formula | C₆H₆O₈S₂ nih.gov |

| Molecular Weight | 270.24 g/mol |

| InChI Key | VSAZFRKEFQPOIS-UHFFFAOYSA-N nih.gov |

Structural Framework and Isomeric Considerations in Aromatic Disulfonic Acids

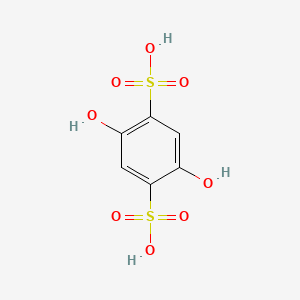

The molecular architecture of this compound consists of a central benzene (B151609) ring substituted with four functional groups. Two hydroxyl (-OH) groups are located at positions 2 and 5, and two sulfonic acid (-SO₃H) groups are at positions 1 and 4. This arrangement means the substituents are in a para relationship to one another across the ring. The core of the molecule is hydroquinone (B1673460), which is benzene-1,4-diol.

Isomerism is a critical concept in the study of substituted benzene derivatives like this compound. Structural isomers have the same molecular formula (C₆H₆O₈S₂) but differ in the arrangement of the functional groups on the benzene ring. The sulfonation of dihydroxybenzenes can yield a variety of these isomers, with the specific products depending on the reaction conditions and the starting material. For example, the sulfonation of hydroquinone (1,4-dihydroxybenzene) can lead to different disulfonic acid products. acs.org

The study of these isomers is important as different arrangements of the hydroxyl and sulfonic acid groups can lead to significantly different chemical and physical properties. A salt of this compound, bis(dimethylammonium) 2,5-dihydroxybenzene-1,4-disulfonate, was the subject of a 2012 crystallographic study, which detailed its three-dimensional hydrogen-bonding network. researchgate.net

Below is a table of some structural isomers of dihydroxybenzene disulfonic acid.

| Compound Name | CAS Number | Molecular Formula |

| 2,5-dihydroxybenzene-1,4-disulfonic acid (this compound) | 4444-23-9 | C₆H₆O₈S₂ |

| 4,5-dihydroxybenzene-1,3-disulfonic acid | 149-46-2 | C₆H₆O₈S₂ |

| 2,5-dihydroxybenzene-1,3-disulfonic acid | 81010-88-0 | C₆H₆O₈S₂ |

| 4,6-Dihydroxybenzene-1,3-disulfonic acid | 17724-11-7 | C₆H₆O₈S₂ |

Overview of Current Research Trajectories and Academic Significance

This compound and its salts are subjects of interest across multiple scientific disciplines, indicating a broad academic and commercial significance.

Pharmacological and Biomedical Research: The compound is described as a hemostatic, virucidal, and capillary protective agent. ncats.io While specific applications are outside the scope of this article, its classification points to research into its biological activities. Hemostatic agents are crucial in surgery and trauma to control bleeding. mdpi.comjrmds.innih.gov The diethylamine (B46881) salt of the related monosulfonated compound, 2,5-dihydroxybenzenesulfonic acid, is known as Etamsylate, a well-known hemostatic and vasoprotective drug. google.com

Analytical Chemistry: A notable application of the potassium salt of this compound is its use as a fluorescent acid-base indicator. ncats.io Fluorescent indicators are valuable tools in chemical analysis, allowing for the detection of analytes or changes in chemical environments (like pH) through changes in fluorescence. frontiersin.orgfrontiersin.org

Chemical and Materials Synthesis: this compound serves as an intermediate in the synthesis of other chemicals, including dyes. cymitquimica.comcymitquimica.com Its highly functionalized aromatic structure makes it a versatile building block. Research into its salts, such as the crystallographic study of bis(dimethylammonium) 2,5-dihydroxybenzene-1,4-disulfonate, also highlights its relevance in materials science and crystal engineering, where understanding intermolecular interactions is fundamental. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dihydroxybenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAZFRKEFQPOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063474 | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-23-9 | |

| Record name | 2,5-Dihydroxy-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Persilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Persilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERSILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VER614H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Persilic Acid and Its Derivatives

Established Synthetic Routes to 2,5-Dihydroxybenzene-1,4-disulfonic Acid

The traditional synthesis of persilic acid relies on foundational organic reactions, primarily targeting the introduction of sulfonyl and hydroxyl groups onto a benzene (B151609) ring.

The most common method for synthesizing this compound is the direct sulfonation of hydroquinone (B1673460) (1,4-dihydroxybenzene). google.comgoogle.com This electrophilic aromatic substitution reaction typically employs strong sulfonating agents.

Reaction Agents and Conditions: Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. google.comnih.gov The reaction conditions can be varied to optimize the yield of the desired disulfonated product. For instance, one patented process involves the sulfonation of hydroquinone in the absence of a solvent or in the presence of an inert solvent like an alkane (e.g., n-heptane) or a haloalkane (e.g., 1,2-dichloroethane). google.comgoogle.comgoogle.com The reaction temperature is a critical parameter, with examples in the literature citing ranges from 40°C to 90°C. google.comgoogle.comgoogle.com

A notable challenge in this approach is controlling the degree of sulfonation. The strong activating nature of the two hydroxyl groups on the hydroquinone ring makes it susceptible to multiple substitutions, which can lead to a complex mixture of mono-sulfonated, di-sulfonated, and other polysulfonated byproducts, in addition to unreacted starting material. google.comnih.gov The reaction can also be aggressive, sometimes resulting in decomposition and charring of the organic material. google.com

The table below summarizes typical reaction parameters found in the literature for the sulfonation of hydroquinone.

| Sulfonating Agent | Solvent | Temperature | Key Challenges |

| Sulfuric Acid (H₂SO₄) | n-Heptane | 50-55°C | Formation of mono- and di-sulfonated products. google.comgoogle.com |

| Sulfuric Acid (H₂SO₄) | 1,2-Dichloroethane | 40°C | Requires careful temperature control. google.com |

| Chlorosulfonic Acid (ClSO₃H) | Diethyl ether / Dioxane | Cooled, then up to 100°C | Formation of complex product mixtures. google.com |

| Oleum (H₂SO₄/SO₃) | Sulfuric Acid | 50-100°C | Highly exothermic, potential for charring. sigmaaldrich.com |

An alternative conceptual pathway, though less commonly cited for this specific compound, is the hydroxylation of 1,4-benzenedisulfonic acid. This would involve introducing two hydroxyl groups onto the pre-sulfonated aromatic ring, a transformation that is generally more complex to achieve selectively than sulfonation of a phenol.

A multi-step synthesis offers an alternative route that can provide greater control over the final product's regiochemistry. One such approach begins with 2,5-dibromohydroquinone. epa.gov This strategy relies on the nucleophilic aromatic substitution of the bromine atoms, which are in activated positions on the benzene ring, by a sulfonate-containing nucleophile.

The general sequence for this pathway is:

Starting Material: 2,5-Dibromohydroquinone is used as the aromatic precursor. epa.gov

Sulfonation Reaction: The dibromo compound is reacted with a source of sulfite (B76179) ions, such as sodium sulfite (Na₂SO₃), typically in an aqueous solution. The reaction often requires heat and may be facilitated by a catalyst to displace the bromide ions with sulfonic acid groups.

Workup and Isolation: The final product, this compound, is then isolated from the reaction mixture, often by acidification and subsequent purification.

This method can circumvent the issues of controlling the position of sulfonation inherent in the direct sulfonation of hydroquinone, as the positions of the sulfonic acid groups are predetermined by the bromine atoms on the starting material.

Catalytic Approaches in this compound Synthesis

In the context of traditional sulfonation, sulfuric acid itself can be considered both a reagent and a catalyst for the reaction. researchgate.net The acid protonates sulfur trioxide (present in oleum or formed from sulfuric acid) to generate the highly electrophilic species, HSO₃⁺, which is then attacked by the aromatic ring. researchgate.net

Modern catalytic science seeks to replace homogeneous acid catalysts with heterogeneous solid acid catalysts to simplify product purification and catalyst recycling. While specific examples for this compound are not widespread, research into related reactions provides insight into potential catalytic systems. For instance, supported sulfonic acids, such as silica-tethered sulfonic acid (SiO₂–(CH₂)₃–SO₃H), have been successfully employed as metal-free, recyclable heterogeneous catalysts for the oxidation of hydroquinones. sciengine.com Similarly, sulfonated carbons have shown excellent catalytic activity in various acid-catalyzed reactions, acting as stable and strong solid acid catalysts. asiachmical.com These types of solid acid catalysts represent a promising area for developing more sustainable and efficient catalytic syntheses of this compound.

Novel Synthetic Strategies and Process Intensification Techniques

To overcome the limitations of traditional batch reactors, such as poor heat and mass transfer for fast and exothermic reactions like sulfonation, novel strategies involving process intensification are being explored. researchgate.net These techniques aim to create smaller, safer, and more efficient manufacturing processes.

Microreactor Technology: Continuous-flow microreactors offer significantly enhanced surface-area-to-volume ratios, leading to superior control over reaction temperature and residence time. google.comgoogle.comresearchgate.net For sulfonation, this precise control can minimize the formation of unwanted byproducts and increase the selectivity for the desired product. google.com The use of microreactors can shorten reaction times dramatically, in some cases to mere seconds, and eliminate the need for a separate aging step often required in batch processes. google.com

Advanced Reactor Designs: Falling Film Reactors (FFRs) are widely used in industrial sulfonation. researchgate.net In an FFR, the liquid organic reactant flows down the walls of tubes as a thin film, providing a large surface area for reaction with a countercurrent flow of gaseous sulfur trioxide. This design allows for efficient removal of the large amount of heat generated during the reaction. Other intensified reactor designs include spinning disc reactors and cyclone reactors, which also improve mixing and mass transfer rates, leading to better selectivity. google.com A patent for a related compound, calcium dobesilate, mentions a continuous synthesis method, highlighting the industrial shift towards these more efficient processes. sciengine.com

Synthesis of Functionally Modified this compound Derivatives (e.g., Sulfonate Esters)

The functional groups of this compound (two hydroxyl and two sulfonic acid groups) can be chemically modified to produce various derivatives. Of particular interest are sulfonate esters, which are esters of the sulfonic acid groups.

A direct method for synthesizing sulfonate esters from sulfonic acids involves reaction with orthoformates. A patented procedure describes the preparation of n-propyl and isopropyl 2,5-dihydroxybenzenesulfonate by reacting 2,5-dihydroxybenzenesulfonic acid with tri-n-propyl orthoformate or tri-isopropyl orthoformate, respectively. libretexts.org This reaction provides a direct route to the sulfonate ester without the need to first form a sulfonyl chloride. libretexts.org

A more traditional and versatile method for preparing sulfonate esters proceeds via a sulfonyl chloride intermediate. sigmaaldrich.com This would involve a two-step process for this compound:

Chlorination: The sulfonic acid groups of this compound are converted to sulfonyl chloride groups (-SO₂Cl). This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydroxyl groups on the ring would likely need to be protected (e.g., as methoxy (B1213986) groups) prior to this step. The synthesis of the related 2,5-dimethoxybenzenesulfonyl chloride from 1,4-dimethoxybenzene (B90301) and chlorosulfonic acid has been documented.

Esterification: The resulting 2,5-dihydroxybenzene-1,4-disulfonyl chloride is then reacted with an alcohol (R-OH) in the presence of a base (like pyridine) to form the corresponding disulfonate ester (Ar(SO₂OR)₂). sigmaaldrich.com

This functionalization opens up pathways to a wide range of derivatives with tailored properties for various applications.

Chemical Reactivity and Mechanistic Investigations of Persilic Acid

Electron-Transfer Processes and Oxidative Reactivity

The presence of the peroxide group (-O-O-) in persilicic acid inherently confers upon it oxidative properties. This is one of its most defining chemical characteristics. The compound is capable of releasing active oxygen, which is the basis for its oxidative reactivity.

Detailed research findings indicate that a porous solid prepared by treating sodium metasilicate (B1246114) with concentrated hydrogen peroxide can contain up to 15% active oxygen. vdoc.pub This material, considered a form of persilicic acid salt, readily evolves oxygen and water upon heating. vdoc.pub Further evidence of its oxidizing nature comes from patent literature describing silicon peroxide and silicon peroxyacid compounds, which are noted for their use as oxidants. google.com The stability of these compounds is a key factor in their application, with terms like "oxidative stability" being noted for persilicic acid sodium salt. google.com

When persilicic acid acts as an oxidant, the peroxide bond cleaves, and it undergoes reduction. While specific electron-transfer mechanisms have not been extensively studied for persilicic acid itself, the process generally involves the transfer of electrons to the peroxide group, leading to the formation of more stable species. The decomposition of persilicic acid to release oxygen is a key manifestation of its oxidative nature. vdoc.pub

Table 1: Proposed Formulas and Key Reactive Features of Persilicic Acid

| Proposed Formula | Key Reactive Feature | Source |

| H₂SiO₄·nH₂O | Implies a hydrated form of a silicon-peroxide species. | scholaris.cavdoc.pub |

| H₂SiO₃·H₂O₂·nH₂O | Represents a hydrogel or a perhydrate of silicic acid. vdoc.pub | vdoc.pub |

| Silicon Peroxyacids | General class of compounds with Si-O-O-H linkage. google.com | google.com |

| Overall Reactivity | Contains active oxygen; acts as an oxidizing agent. vdoc.pubgoogle.com | vdoc.pubgoogle.com |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Core

This section is not applicable to persilicic acid. As an inorganic acid derived from silicon, it does not possess an aromatic core. Its structure is based on a central silicon atom bonded to oxygen and hydroxyl or perhydroxyl groups, precluding the possibility of substitution reactions characteristic of aromatic compounds.

Acid-Base Chemistry and Protonation Equilibria in Diverse Media

Persilicic acid is expected to be a weak acid. Its acidity stems from the hydroxyl (-OH) and, more significantly, the perhydroxyl (-OOH) groups attached to the silicon atom. The perhydroxyl group is generally more acidic than a corresponding hydroxyl group due to the electron-withdrawing nature of the adjacent oxygen atom, which stabilizes the resulting conjugate base.

While specific pKa values for persilicic acid are not documented in the reviewed literature, the acid-base properties can be contextualized by comparing it to orthosilicic acid, Si(OH)₄. Orthosilicic acid is a very weak acid with calculated pKa values of approximately 9.8 for the first dissociation and 13.2 for the second. nih.govwikipedia.org The substitution of one or more hydroxyl groups with more acidic perhydroxyl groups would be expected to lower the pKa, making persilicic acid a stronger acid than orthosilicic acid.

Theoretical studies on related silicon compounds highlight the importance of protonation in their reaction mechanisms. For instance, the acid-catalyzed hydrolysis of siloxane bonds (Si-O-Si) is significantly accelerated by the protonation of the siloxane oxygen. researchgate.net This underscores the role of acid-base equilibria in the chemistry of silicon-oxygen compounds.

Table 2: Comparison of Acidity between Silicic Acid and Expected Persilicic Acid Properties

| Compound | Formula | pKa (at 25 °C) | Acidity Source | Notes |

| Orthosilicic Acid | Si(OH)₄ | pKa₁ ≈ 9.8, pKa₂ ≈ 13.2 nih.govwikipedia.org | Hydroxyl (-OH) groups | Very weak acid. |

| Persilicic Acid | e.g., (HO)₃SiOOH | Not experimentally determined | Perhydroxyl (-OOH) and hydroxyl (-OH) groups | Expected to be a stronger acid than orthosilicic acid. |

Complexation Chemistry and Ligand Interactions with Metal Ions

The ability of persilicic acid to engage in complexation with metal ions is anticipated due to the presence of oxygen-based ligands (hydroxyl and perhydroxyl groups). While direct studies on persilicic acid complexation are scarce, the behavior of silicic acid and polymeric silica (B1680970) provides a strong basis for inference.

Silicic acid and its polymers are known to interact with a variety of metal cations. researchgate.net This interaction can inhibit the polymerization of silicic acid itself. researchgate.net Research has documented the complexation of polymeric silica with metal ions such as UO₂²⁺, Eu³⁺, Cm³⁺, and Cu²⁺. researchgate.net The mechanism involves the formation of bonds between the metal ion and the silanol (B1196071) groups (Si-OH) on the silica surface.

Given its structure, persilicic acid would likely coordinate with metal ions through its oxygen atoms. The perhydroxyl group could potentially act as a bidentate ligand, further enhancing its complexation capabilities compared to silicic acid. Some literature makes passing reference to the formation of "persilicic acid complexes" during certain aqueous reactions, although the specific metal ions and the nature of the complexes are not detailed. researchgate.netdss.go.th The interaction of metal ions can also be cooperative with Brønsted acids in activating oxygen-rich species for oxidation reactions. nih.gov

Reaction Kinetics and Mechanistic Pathways of Persilicic Acid Transformations

The primary transformations of persilicic acid are its formation and decomposition. It can be synthesized by the reaction of a silicate (B1173343), such as sodium metasilicate or tetraethoxysilane, with hydrogen peroxide. vdoc.pubgoogle.com

The decomposition of persilicic acid is a key reaction pathway. Upon standing or heating, it decomposes to yield silica, water, and oxygen. vdoc.pub In some instances, the formation of ozone has also been reported, indicating highly oxidative intermediates. vdoc.pub

By analogy, the stability and decomposition kinetics of persilicic acid are likely to be highly dependent on the conditions of the medium.

pH: The speciation of persilicic acid will change with pH, which would in turn affect its stability and decomposition rate.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the rate of decomposition.

Metal Ions: Transition metal ions can catalyze the decomposition of peroxides, and their presence would likely accelerate the breakdown of persilicic acid.

Table 3: Factors Influencing Decomposition of Peroxy Acids (by Analogy with Peracetic Acid)

| Factor | Influence on Decomposition Rate | Kinetic Order (Peracetic Acid) | Source (Analogy) |

| pH | Rate is pH-dependent; maximum near the pKa. | Second-order | researchgate.net |

| Temperature | Rate increases with temperature (Arrhenius behavior). | First-order | scielo.br |

| Metal Ions | Catalyzes decomposition, increasing the rate. | Varies | researchgate.net |

| Concentration | Rate is dependent on the initial concentration. | First or Second-order | researchgate.netscielo.br |

Theoretical and Computational Studies of Persilic Acid

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For persilic acid (2,5-dihydroxybenzene-1,4-disulfonic acid), computational methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons and the nature of its chemical bonds.

The molecule consists of a central benzene (B151609) ring substituted with two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups. chemnet.com The interplay between these functional groups defines the electronic landscape. The hydroxyl groups are electron-donating through resonance, increasing the electron density on the aromatic ring. Conversely, the sulfonic acid groups are strongly electron-withdrawing, which significantly influences the molecule's reactivity and acidity. vulcanchem.com

Computational analyses provide quantitative measures of this electronic environment. Key computed properties for this compound are summarized in the table below.

| Computed Property | Value | Reference |

| Molecular Formula | C₆H₆O₈S₂ | nih.gov |

| Molecular Weight | 270.2 g/mol | nih.gov |

| IUPAC Name | 2,5-dihydroxybenzene-1,4-disulfonic acid | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 8 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| XLogP3-AA (Predicted) | -0.2 | nih.gov |

This table presents basic molecular properties for this compound (2,5-dihydroxybenzene-1,4-disulfonic acid) as computed by software tools and aggregated in the PubChem database.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would further elucidate the nature of the covalent bonds within the molecule. This analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density, providing a detailed picture of the π-system of the benzene ring and its perturbation by the substituents.

Molecular Conformation and Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly its ability to interact with other molecules. While crystal structure data provides a static image in the solid state, molecular dynamics (MD) simulations offer a powerful tool to explore the molecule's behavior over time in a solution.

An MD simulation for this compound would typically involve the following steps:

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces within the molecule and its interactions with the solvent.

System Setup: The this compound molecule is placed in a simulation box filled with solvent molecules (typically water) to mimic aqueous conditions.

Simulation: The system's evolution is simulated over time (nanoseconds to microseconds) by solving Newton's equations of motion for each atom.

From these simulations, one can analyze various properties, including:

Solvation Structure: MD simulations reveal how solvent molecules, like water, arrange themselves around the this compound molecule, forming hydration shells. This is particularly important for understanding solubility and reactivity.

Dynamical Properties: Time-correlation functions can be calculated to understand the vibrational and rotational motions of the molecule and its functional groups.

While specific MD simulation studies on 2,5-dihydroxybenzene-1,4-disulfonic acid are not widely published, such simulations are standard practice for understanding the behavior of organic molecules in solution. aaronchem.comlibretexts.org

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, the most commonly calculated spectra are infrared (IR) and Raman.

These vibrational spectra are calculated from the second derivatives of the energy with respect to the atomic positions. The calculation yields a set of normal modes, each with a corresponding vibrational frequency and intensity. chemrxiv.org For a non-linear molecule like this compound, which has 22 atoms (C₆H₄(OH)₂(SO₃H)₂), the number of normal vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. chemrxiv.org

Number of vibrational modes = 3(22) - 6 = 60

Each of these 60 modes corresponds to a specific collective motion of the atoms, such as:

O-H stretching from the hydroxyl and sulfonic acid groups.

S=O stretching from the sulfonate groups.

C-C stretching within the aromatic ring.

Bending and twisting modes involving various functional groups.

Theoretical predictions of these vibrational modes are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of observed peaks to specific molecular motions. epa.gov

Reaction Pathway Energetics and Transition State Theory Calculations

Understanding the chemical reactivity of this compound, including its degradation pathways or its role in a chemical process, involves studying the energetics of potential reactions. Computational methods are essential for mapping out the potential energy surface of a reaction.

A relevant computational study using Density Functional Theory (DFT) investigated the degradation pathways of a closely related isomer, 4,5-dihydroxybenzene-1,3-disulfonic acid (BQDS), which is used in organic redox flow batteries. acs.org The study explored mechanisms like protodesulfonation and Michael addition. Such calculations typically involve:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures.

Finding Transition States: The transition state (TS) is the highest energy point along the reaction coordinate, representing the energy barrier for the reaction. researchgate.netsigmaaldrich.com Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Reaction Energies: The difference in energy between the reactants and products determines if a reaction is exothermic or endothermic. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate according to Transition State Theory. harvard.edu

For instance, the study on BQDS calculated the free energies of degradation to understand why some quinone derivatives are more stable than others in battery electrolytes. acs.org Similar calculations for this compound would reveal its likely reaction mechanisms and stability under various conditions.

Solvent Effects on this compound Reactivity: Computational Approaches

Chemical reactions are significantly influenced by the solvent in which they occur. harvard.edu Computational chemistry models solvent effects using two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and energetics.

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for molecules like this compound with its multiple polar functional groups.

For this compound, the strong acidity of the sulfonic acid groups and the hydrogen-bonding capability of the hydroxyl groups mean that its reactivity is highly dependent on the solvent environment, particularly in aqueous solutions. cymitquimica.com Computational studies on related sulfonated quinones have shown that the presence of water molecules can directly participate in reaction mechanisms, such as Michael addition, altering the degradation pathway and kinetics. acs.org A hybrid approach, combining an implicit solvent model with a few explicit solvent molecules in the first solvation shell, often provides a balance of accuracy and computational cost for studying such reactions.

Advanced Analytical Methodologies for Studying Persilic Acid

Chromatographic Separation and Detection in Complex Research Matrices

Chromatographic techniques are essential for the separation of persilic acid from complex mixtures, such as those encountered in environmental samples or industrial process streams. High-performance liquid chromatography (HPLC) is a primary method for this purpose.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound can be optimized by adjusting the mobile phase composition, typically a mixture of water, an organic modifier like acetonitrile (B52724) or methanol, and an acid to control the ionization of the sulfonic acid and hydroxyl groups.

For detection, a UV-Vis detector is often employed, as the benzene (B151609) ring in this compound absorbs ultraviolet light. The selection of the optimal wavelength is crucial for sensitivity and selectivity. In some cases, more advanced detectors like a photodiode array (PDA) detector can be used to obtain the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment.

In particularly complex matrices, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution by using two different separation mechanisms.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the hydroxyl protons. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can confirm its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are suitable for ionizing this compound for MS analysis. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the O-H (hydroxyl), S=O (sulfonic acid), and C=C (aromatic ring) bonds.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis based on the Beer-Lambert law.

Electrochemical Methods for Reactivity and Concentration Monitoring in Chemical Systems

Electrochemical methods offer a sensitive and often real-time approach to studying the reactivity and concentration of this compound.

Cyclic Voltammetry (CV): CV can be used to investigate the redox properties of this compound. The hydroquinone (B1673460) moiety in the molecule is electrochemically active and can be oxidized and reduced. The resulting voltammogram provides information about the redox potentials and the stability of the oxidized and reduced forms.

Amperometry: This technique can be used for the sensitive detection of this compound, for example, as a detector in HPLC. It measures the current produced from the oxidation or reduction of the analyte at a constant potential.

Potentiometry: Ion-selective electrodes (ISEs) could potentially be developed to be sensitive to the ions of this compound, allowing for direct measurement of its concentration in a solution.

In-Situ Reaction Monitoring of this compound Transformations

Monitoring the transformations of this compound in real-time is crucial for understanding its reaction kinetics and mechanisms. Several techniques can be employed for in-situ monitoring:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to follow the changes in the vibrational modes of the molecule as a reaction proceeds, providing real-time information about the formation of intermediates and products.

In-situ UV-Vis Spectroscopy: By monitoring the changes in the UV-Vis spectrum over time, the kinetics of reactions involving this compound can be determined.

In-situ NMR Spectroscopy: This powerful technique allows for the direct observation of the structural changes in this compound and the formation of new species during a reaction.

Quantitative Analysis in Research Contexts and Complex Mixtures

Accurate quantification of this compound is essential in many research and industrial applications.

High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV-Vis or MS), HPLC is a powerful tool for the quantitative analysis of this compound. A calibration curve is typically generated using standards of known concentration to determine the concentration of the analyte in an unknown sample.

Spectrophotometry: For relatively pure samples, UV-Vis spectrophotometry can be a simple and rapid method for quantification, based on the Beer-Lambert law. The molar absorptivity of this compound at a specific wavelength needs to be determined for this purpose.

Titration: The sulfonic acid groups of this compound can be titrated with a standard base to determine its concentration. A potentiometric endpoint detection method would be suitable for this titration.

Data Tables

Table 1: Physicochemical Properties of this compound (2,5-dihydroxybenzene-1,4-disulfonic acid)

| Property | Value |

| Molecular Formula | C₆H₆O₈S₂ nih.gov |

| Molecular Weight | 270.2 g/mol nih.gov |

| IUPAC Name | 2,5-dihydroxybenzene-1,4-disulfonic acid nih.gov |

| CAS Number | 4444-23-9 nih.gov |

Table 2: Analytical Techniques for this compound

| Analytical Goal | Primary Technique | Complementary Techniques |

| Separation & Quantification | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy, Mass Spectrometry (MS) |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS) |

| Reactivity Studies | Cyclic Voltammetry (CV) | In-situ Spectroscopy (FTIR, UV-Vis) |

| Purity Assessment | HPLC, NMR | Melting Point Analysis |

Applications of Persilic Acid in Advanced Chemical Synthesis and Materials Science

Persilicic Acid as a Reagent in Organic Transformations

Organosilicon peroxides, the functional analogues of persilicic acid in organic chemistry, serve as valuable reagents for introducing oxygen-containing functionalities into organic molecules.

Organosilicon peroxides are effective oxidants for a variety of organic substrates. The oxidation of the silicon-carbon bond itself by hydrogen peroxide is a key method for converting organosilanes into alcohols, a foundational reaction in organic synthesis. acs.org More advanced applications involve using functionalized silyl (B83357) peroxides to generate carbon radicals for subsequent transformations. nih.gov For instance, bis(trimethylsilyl) peroxide has been shown to be an efficient oxidant for the functionalization of hydrocarbons, a process that can be catalyzed by simple iron salts. researchgate.net

The catalytic activity often involves the use of a metal co-catalyst. Fe-catalyzed and visible-light-promoted radical transformations have been developed for functionalized alkylsilyl peroxides, enabling reactions with various coupling partners under mild conditions. nih.gov This approach highlights the role of silyl peroxides in redox catalysis, where the silicon-peroxy reagent facilitates the electron transfer process, often leading to the formation of valuable chemical bonds. nih.gov

| Catalyst System | Substrate | Oxidant | Product Type | Reference |

| Fe(acac)₃ / 1,10-phen | α-ketoalkylsilyl peroxides | (self) | Acyl radicals for coupling | nih.gov |

| FeIICl₂ / Pyridine | Alkanes | Bis(trimethylsilyl) peroxide | Functionalized alkanes | researchgate.net |

| Palladium complexes | Vinylically-unsaturated organosilicon compounds | Organic peroxides (e.g., t-butyl hydroperoxide) | Purified organosilicon compounds | justia.com |

A significant advantage of using silyl peroxides in organic synthesis is the potential for high selectivity. The silicon group can direct the oxidation to a specific site on a molecule and influence the stereochemical outcome of the reaction.

A notable example is the stereoselective oxy-functionalization of γ-silyl allylic alcohols with ozone, which yields synthetically versatile α-formyl silyl peroxides. acs.orgremspec.com This reaction proceeds without the typical cleavage of the carbon-carbon double bond and allows for the creation of stereochemically defined triol derivatives. acs.orgremspec.com The diastereoselectivity of the ozone addition is influenced by the steric bulk of the silyl group, demonstrating how the silicon moiety enhances selectivity. acs.orgremspec.com

Furthermore, functionalized alkylsilyl peroxides, such as α-keto-, β-acetoxy-, and β-amidoalkylsilyl peroxides, have been developed for selective radical functionalization. nih.gov These reagents allow for the generation of specific carbon radicals (e.g., acyl, α-acetoxyalkyl) which can then be coupled with other molecules, providing a pathway to more complex and synthetically valuable products. nih.gov The ability to generate these specific radicals under mild, iron-catalyzed conditions underscores the role of silyl peroxides in enhancing synthetic selectivity. nih.gov

Table of Diastereoselective Ozonation of γ-Silyl Allylic Alcohols

| Substrate R¹ Group | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|

| Me | 88:12 | acs.org |

| i-Pr | 95:5 | acs.org |

Role in Polymerization Reactions and Precursor for Functional Materials

Silicon peroxide compounds can act as initiators for polymerization. google.com Specifically, organic peroxides are widely used as cross-linking agents for high-consistency silicone rubbers (HCRs). researchgate.netnih.govelastomer-forum.com In this process, the peroxide thermally decomposes to generate free radicals. nih.gov These radicals then abstract protons from the methyl side groups of the polydimethylsiloxane (B3030410) (PDMS) chains, creating macromolecular radicals that combine to form stable carbon-carbon cross-links, vulcanizing the rubber. researchgate.netnih.gov

Cyclic peroxysilanes have also been identified as potential agents for preparing polymers. nih.gov Beyond initiation, silicic acid itself is a well-known precursor for silica-based materials, and its polymerization is a fundamental process in geochemistry and materials science. researchgate.net The polymerization of silicic acid can be catalyzed by hydroxyl and fluoride (B91410) ions and is a key step in the synthesis of materials like zeolites. researchgate.netnih.gov While direct research on persilicic acid as a monomer is scarce, its nature as a derivative of silicic acid suggests its potential as a precursor for functional materials incorporating peroxy linkages. polytechnique.edu

Applications in Advanced Separation Processes (e.g., as a component in chromatographic media)

Currently, there is no significant scientific literature available describing the use of persilicic acid or organosilicon peroxides as a functional component in chromatographic media or other advanced separation processes. The dominant material in this field is silica (B1680970) (silicon dioxide), which is valued for its porosity, high surface area, and chemical stability as a stationary phase. silicycle.comteledynelabs.comquora.com

Utilization in Acid-Catalyzed Reactions

There is a lack of available research to support the use of persilicic acid or its derivatives as catalysts in acid-catalyzed reactions. While the name contains "acid," its primary documented reactivity is that of an oxidant due to the labile O-O bond. The acidity of silicic acid itself is very weak, and the properties of its peroxy derivative as an acid catalyst have not been reported in the scientific literature.

Design and Synthesis of Persilicic Acid-Based Functional Materials (e.g., for catalytic supports or framework structures)

The synthesis of persilicic acid and persilicates has been described, typically involving the reaction of a silicon compound with hydrogen peroxide. A 1936 patent outlines several methods, including reacting freshly produced silicic acid with hydrogen peroxide, dissolving silicates in hydrogen peroxide solution, and anodic oxidation of silicate (B1173343) solutions. google.com These methods yield hydrated persilicates, such as SiO₂·H₂O₂·2H₂O, which can be dehydrated to produce more stable forms. google.com A more recent patent describes the synthesis of silicon peroxide compounds, characterized by Si-O-O-Si groups, from the reaction of silanes with hydrogen peroxide. google.com

These silicon-peroxide materials can be considered functional materials in their own right, with applications as oxidants and disinfectants. google.com More broadly, organosilicon molecules are crucial precursors for a wide range of functional materials. polytechnique.eduresearchgate.net The ability to create functional organosilicon monomers and polymers allows for the design of materials with tailored properties. rsc.org

While direct synthesis of catalytic supports or framework structures from persilicic acid is not widely documented, the synthesis of porous silicate materials that host catalytically active metals is a major area of research. rsc.orgrsc.orgnih.govgoogle.com For example, porous metal silicate materials with uniformly distributed multi-metallic species inside the pores have been synthesized and show high catalytic activity. rsc.org It is conceivable that persilicate precursors could be used in similar synthetic strategies to create novel catalytic materials with built-in oxidative capabilities.

Environmental Chemical Fate and Transformation of Persilic Acid

Degradation Pathways in Aqueous Environments

In aqueous solutions, silicic acids are subject to polymerization and condensation reactions, which can be considered their primary degradation pathway. wikipedia.org This process is highly dependent on factors such as concentration, pH, temperature, and the presence of other ions.

Silicic acids exist in dilute solutions, such as seawater, at concentrations generally below 100 parts per million, primarily as monomeric orthosilicic acid. wikipedia.org However, in more concentrated solutions, these monomers undergo condensation to form dimers, oligomers, and eventually polymers. wikipedia.orglsbu.ac.uk This transformation can be described as a dehydration process, ultimately leading to the formation of silicon dioxide (silica) and water. wikipedia.org

The initial stages of this process involve the formation of polysilicic acids. lsbu.ac.uk These reactions proceed through the interaction of silanol (B1196071) (Si-OH) groups, eliminating a water molecule to form a stable siloxane (Si-O-Si) bond. lsbu.ac.uk

Dimerization: Two molecules of orthosilicic acid condense to form pyrosilicic acid (H₆Si₂O₇) and water. wikipedia.org

Oligomerization and Cyclization: The condensation continues, forming short linear chains that can cyclize to create various ring structures. nih.gov

Polymerization and Gelation: As the concentration and polymerization increase, the solution can form very thick liquids or solid-like gels, known as silica (B1680970) gels. wikipedia.org

The rate of these reactions is influenced by pH. The polymerization is slowest at around pH 2 and increases at higher and lower pH values. The presence of salts can also accelerate the condensation process by screening the electrostatic repulsion between negatively charged silicate (B1173343) species.

The degradation of silica back to silicic acid can also occur, though it is a slow process. Silica dissolves very sparingly in water, a process that theoretically involves the formation of a SiO₂·2H₂O complex before yielding orthosilicic acid. wikipedia.org

Photochemical and Biotic Transformation Mechanisms in Natural Systems

Biotic Transformation:

The most significant transformation mechanism for silicic acid in natural systems is biotic uptake and mineralization. Many organisms, from unicellular diatoms to higher plants, utilize silicic acid as a fundamental building block for their structures. researchgate.net

Diatoms: These photosynthetic algae are responsible for a large portion of global primary production and are major consumers of oceanic silicic acid. They transport silicic acid into intracellular compartments called silica deposition vesicles (SDVs). researchgate.net Inside the SDV, a controlled biomineralization process occurs, transforming the silicic acid into intricately patterned silica shells called frustules. researchgate.net

Other Organisms: Radiolaria, chrysophytes, sponges, and certain plants like rice and horsetail (B1181666) also assimilate silicic acid to create skeletal structures, phytoliths, and other silica-based components. researchgate.net

This biotic transformation is a critical pathway, effectively removing dissolved silicic acid from the water column and converting it into solid, biogenic silica. Upon the death of these organisms, this biogenic silica can sink, and a portion of it may redissolve back into silicic acid, contributing to the biogeochemical silicon cycle.

Photochemical Transformation:

There is limited direct evidence in the provided search results for significant photochemical transformation of silicic acid itself in natural waters. The primary environmental transformations are driven by polymerization/depolymerization and biological uptake. While some organosilicon compounds (silicones) can be degraded in the atmosphere by hydroxyl radicals, which are generated photochemically, this is a separate class of compounds from the inorganic silicic acids. researchgate.net

Interaction with Environmental Matrices

Silicic acid and its polymerized forms (colloidal silica) readily interact with various environmental surfaces and dissolved substances.

Interaction with Mineral Surfaces: In acidic conditions, such as those found in some industrial waste streams or acid mine drainage, silicate minerals can be transformed. google.comnih.gov For example, the interaction of sulfuric acid with chrysotile, a layered magnesium silicate, leads to the leaching of magnesium and the formation of acidic silanol groups (≡Si-O-H) on the mineral surface. nih.govnih.gov These groups can then condense into one-dimensional silicate chains and eventually form colloidal silica particles. nih.govnih.gov The presence of ions and water molecules near silica-aqueous interfaces can screen surface charges and influence the structure and hydrophobicity of the surface. lsbu.ac.uk

Interaction with Dissolved Organic Matter: Silicic acid can interact with organic molecules, particularly biopolymers. Studies have shown that orthosilicic acid can form weak interactions with alginate, a polysaccharide. nih.gov This interaction can influence the physical properties and degradation rates of the alginate hydrogel, suggesting a mechanism where silicic acid interacts with the calcium cross-links that structure the gel. nih.gov This indicates that in natural systems, silicic acid may associate with dissolved organic matter, potentially affecting its transport, reactivity, and bioavailability.

Analytical Approaches for Environmental Monitoring and Transformation Product Identification

A variety of analytical methods are employed to monitor silicic acid concentrations in environmental samples and to characterize its transformation products. The choice of method depends on the concentration range, the specific form of silicon to be measured, and the sample matrix. nih.gov

Monitoring Dissolved Silicic Acid: For quantifying dissolved silicic acid (monomers and dimers) in water, the most common methods are based on colorimetry. nih.govhelcom.fi

Molybdate (B1676688) Blue Method: This classic and widely used spectrophotometric method involves the reaction of silicic acid with a molybdate reagent in an acidic solution to form a yellow silicomolybdic acid complex. wikipedia.orgnih.gov This complex is then reduced (e.g., with ascorbic acid) to form a intensely colored "molybdenum blue" compound, which is measured with a spectrophotometer. nih.gov This method is highly sensitive and can be adapted for different concentration ranges. A novel approach using magnesium-induced co-precipitation (MAGIC) can preconcentrate silicic acid, allowing for nanomolar detection limits in seawater. nih.gov

Table 1: Comparison of Analytical Methods for Silicic Acid

| Method | Principle | Target Species | Advantages | Limitations |

|---|---|---|---|---|

| Molybdate Blue Spectrophotometry | Formation of a colored silicomolybdate complex. wikipedia.orgnih.gov | Monomeric and dimeric silicic acid. wikipedia.orgnih.gov | High sensitivity, well-established, suitable for routine monitoring. nih.govnih.gov | Interference from phosphate, reaction time varies with oligomer size. wikipedia.orgnih.gov |

| Inductively Coupled Plasma (ICP) | Atomic emission spectrometry measuring total silicon. nih.gov | Total silicon content (all forms). nih.gov | High accuracy, multi-element capability. | Does not provide speciation information (e.g., monomer vs. polymer). nih.gov |

| ²⁹Si NMR Spectroscopy | Nuclear magnetic resonance of the ²⁹Si isotope. nih.gov | Oligomeric and condensed silica species. nih.gov | Provides detailed information on the degree of condensation (Q⁰ to Q⁴ signals). nih.gov | Low sensitivity, requires high concentrations or isotope enrichment. nih.gov |

| X-Ray Diffraction (XRD) | Diffraction of X-rays by crystalline structures. cdc.gov | Crystalline silica polymorphs (e.g., quartz, cristobalite). cdc.gov | Can distinguish between different crystalline forms. cdc.gov | Not suitable for amorphous silica or dissolved species. cdc.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation and detection of derivatized volatile species. nih.gov | Oligomeric silicate species. nih.gov | Allows for separation and identification of specific oligomers. | Requires derivatization to make silicates volatile. nih.gov |

Identifying Transformation Products: Identifying the various oligomeric and polymeric forms of silicic acid (i.e., its transformation products) requires more advanced techniques.

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the condensation process. It can distinguish between silicon atoms with different numbers of siloxane bridges (Q⁰ for monomer, Q¹ for end-groups, Q² for middle-groups, etc.), providing detailed information on the structure of polysilicic acids and solid siliceous materials. nih.gov

Chromatographic methods , such as GC/MS, can be used after a derivatization step to make the silicate oligomers volatile, allowing for their separation and identification. nih.gov

Infrared (IR) and Raman spectroscopies are also used to observe siliceous materials in solution, colloidal, and solid states. nih.gov Techniques like Attenuated Total Reflection (ATR) can probe surface layers, while transmission techniques analyze the bulk material. nih.gov

Future Directions and Emerging Research Avenues for Persilic Acid

Development of Sustainable and Green Synthetic Processes

The future synthesis of persilic acid and its derivatives is predicated on the principles of green chemistry. Current conceptualizations for producing silicon peroxide compounds involve the reaction of silanes with hydrogen peroxide. google.com A key research avenue will be the development of catalytic systems that can facilitate this transformation with high efficiency and selectivity under mild conditions. The use of earth-abundant metal catalysts or organocatalysts could provide more sustainable alternatives to traditional methods. Furthermore, exploring solvent-free reaction conditions or the use of benign solvents like water or supercritical CO2 will be crucial in minimizing the environmental footprint of their synthesis. Research into flow chemistry processes could also offer enhanced safety and scalability for the production of these potentially energetic materials.

Exploration of Novel Catalytic and Reagent Applications in Organic Chemistry

The inherent reactivity of the Si-O-O-H or Si-O-O-Si linkage in persilicic acid analogues opens up a vast landscape for new applications in organic synthesis. Future research will likely focus on harnessing these compounds as potent yet selective oxidizing agents. Their unique electronic and steric properties may enable oxidation reactions that are challenging for traditional organic peroxides. For example, their potential as catalysts or reagents for epoxidations, hydroxylations, or Baeyer-Villiger-type oxidations of complex molecules warrants thorough investigation. A significant research effort will be directed towards understanding the chemoselectivity of these reagents, particularly in the presence of multiple oxidizable functional groups. The cleavage of silicon-carbon bonds by hydrogen peroxide, a reaction thought to proceed through hypercoordinate silicon intermediates, suggests that persilicic acid could be involved in novel C-Si bond functionalization strategies. jst.go.jpacs.org

Advanced Material Design Incorporating this compound Motifs for Specialized Functions

The incorporation of this compound functionalities into materials science represents a promising frontier for creating advanced materials with tailored properties. Future research could explore the integration of Si-O-O-Si linkages into silicone polymers or silica-based materials. siliconenab.com The presence of these peroxide bridges could act as built-in thermal or photochemical initiators for cross-linking, leading to the development of novel stimuli-responsive polymers. These materials could find applications in self-healing coatings, controlled-release systems, or advanced adhesives. Furthermore, surface modification of silica (B1680970) nanoparticles with this compound groups could yield highly reactive materials for applications in decontamination, water purification, or as active supports for catalysts.

Deeper Mechanistic Insights through Integrated Spectroscopic and Computational Approaches

A fundamental understanding of the structure, bonding, and reactivity of this compound is paramount for its rational application. Due to their likely transient and reactive nature, a combination of advanced spectroscopic techniques and computational modeling will be indispensable. Future research will need to employ low-temperature matrix isolation techniques coupled with infrared and Raman spectroscopy to characterize these elusive species. Advanced NMR techniques could also provide insights into the structure of more stable derivatives. In parallel, high-level quantum chemical calculations will be essential to predict the geometries, vibrational frequencies, and reaction pathways of these compounds. google.com These integrated approaches will be critical for elucidating the mechanisms of their synthetic and catalytic reactions, enabling a more predictive and design-oriented approach to their use.

Interdisciplinary Research Frontiers (excluding clinical/biological applications)

Beyond its core applications in chemistry and material science, this compound research is poised to intersect with other scientific disciplines. In the field of geochemistry, for instance, the potential role of silicon-peroxide species in geological processes under high-pressure and high-temperature conditions could be a fascinating area of study. In environmental science, the use of this compound-based materials for the oxidative degradation of persistent organic pollutants presents a compelling research direction. google.com The interface with physics could involve studying the electronic and optical properties of materials containing this compound motifs. These interdisciplinary explorations will undoubtedly uncover new phenomena and applications, further expanding the scientific impact of this intriguing class of compounds.

Q & A

Q. What are the recommended laboratory methods for synthesizing Persilic acid, and how should purity be validated?

this compound (C₁₀H₁₄O₂) can be synthesized via carboxylation of its corresponding alkene precursor under acidic conditions, followed by purification via recrystallization or column chromatography . Key validation methods include nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) further corroborates molecular weight . Researchers must document synthesis protocols in detail, including solvent systems and reaction temperatures, to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires strict adherence to safety measures:

- Personal protective equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .

- First aid: Immediate flushing with water for skin/eye exposure; seek medical attention if ingested .

- Storage: Secure in a locked, cool, dry area away from oxidizers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR: Identifies functional groups and stereochemistry via chemical shifts (e.g., carboxylic proton at δ ~12 ppm) .

- Infrared (IR) spectroscopy: Confirms carboxyl C=O stretching (~1700 cm⁻¹) .

- HPLC/MS: Quantifies purity and detects trace impurities . Ensure raw spectral data is archived in supplementary materials for peer review .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s inhibitory effects on enzymatic activity while controlling for pH interference?

- Hypothesis: this compound disrupts enzyme-substrate binding via competitive inhibition.

- Experimental design:

- Use a buffer system (e.g., phosphate buffer, pH 7.4) to stabilize pH .

- Include controls: (1) enzyme + substrate (no acid), (2) enzyme + this compound (no substrate).

- Measure activity via spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenase assays) .

Q. What strategies resolve contradictions in published data on this compound’s stability under varying environmental conditions?

- Identify variables: Temperature, humidity, and light exposure may differentially impact stability across studies .

- Replicate experiments: Use standardized protocols (e.g., ICH guidelines) for accelerated stability testing (40°C/75% RH) .

- Statistical analysis: Apply multivariate regression to isolate dominant degradation factors (e.g., Arrhenius model for thermal decay) .

- Meta-analysis: Compare datasets using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-confidence results .

Q. How can this compound be integrated into catalytic systems while ensuring methodological reproducibility?

- Optimization: Screen solvents (e.g., DMSO vs. ethanol) and catalysts (e.g., Pd/C) to enhance reaction yields .

- Characterization: Use X-ray crystallography or DFT calculations to map active sites in catalytic complexes .

- Documentation: Report exact molar ratios, stirring rates, and degassing steps in supplementary files .

- Peer review: Share raw catalytic data (turnover numbers, selectivity) in open-access repositories for cross-validation .

Methodological Guidelines

- Data presentation: Tabulate kinetic parameters (Vₘₐₓ, Kₘ) and statistical significance (p-values) for clarity .

- Ethical reporting: Disclose conflicts of interest and cite prior work to contextualize novel findings .

- Contradiction management: Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine research questions and isolate confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.